1-(Azetidin-3-yl)-4-methoxypiperidine sesquioxalate - 1949816-53-8

1-(Azetidin-3-yl)-4-methoxypiperidine sesquioxalate

Catalog Number: EVT-1738080
CAS Number: 1949816-53-8
Molecular Formula: C24H42N4O14
Molecular Weight: 610.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-[1-(tert-Butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic Acid

  • Compound Description: This compound exists as two polymorphs (1a and 1b) that differ in the conformation of the molecule and the type of supramolecular synthons formed. The tert-butoxycarbonyl group acts as a protecting group for the azetidine nitrogen. Polymorph 1a, considered metastable, exhibits a higher energy conformation and less favorable linear supramolecular synthons. Grinding provides the energy for a transition to the more stable polymorph 1b, which adopts a lower energy conformation and forms more preferable centrosymmetric supramolecular synthons. []
  • Relevance: This compound shares the core azetidine ring structure with 1-(Azetidin-3-yl)-4-methoxypiperidine sesquioxalate. The difference lies in the substituents attached to the azetidine ring. While 1-(Azetidin-3-yl)-4-methoxypiperidine sesquioxalate possesses a 4-methoxypiperidine group, this compound features a 1,2-oxazole-4-carboxylic acid moiety linked to the azetidine ring. The presence of the tert-butoxycarbonyl protecting group in this compound highlights the potential for modification at the azetidine nitrogen, a feature relevant to the target compound. []

Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate

  • Compound Description: This compound represents a newly synthesized heterocyclic amino acid featuring a 1,3-selenazole ring. Similar to the previous compound, it also utilizes the tert-butoxycarbonyl group to protect the azetidine nitrogen. []
  • Relevance: This compound, like the previous one, shares the core azetidine ring structure with 1-(Azetidin-3-yl)-4-methoxypiperidine sesquioxalate. The key structural difference lies in the 2-amino-1,3-selenazole-5-carboxylate moiety attached to the azetidine in this compound, contrasting with the 4-methoxypiperidine group in the target compound. This highlights the diversity of substituents that can be attached to the azetidine core. []

3-[3H] 1-(Azetidin-1-yl)-2-(6-(4-fluoro-3-methyl-phenyl)pyrrolo[3,2-b]pyridin-1-yl)ethanone ([3H]-JNJ- GluN2B-5)

  • Compound Description: This compound serves as a high-affinity radioligand specific for GluN2B-containing NMDA receptors. It exhibits a high affinity for the GluN2B subunit while demonstrating negligible affinity for sigma receptors, making it a valuable tool in pharmacological research. []
  • Relevance: This compound highlights a key structural feature also present in 1-(Azetidin-3-yl)-4-methoxypiperidine sesquioxalate: the direct attachment of a substituent to the nitrogen atom of the azetidine ring. In this case, a complex 2-(6-(4-fluoro-3-methyl-phenyl)pyrrolo[3,2-b]pyridin-1-yl)ethanone moiety is linked to the azetidine nitrogen. This structural similarity underscores the feasibility of modifying the azetidine nitrogen in the target compound. []

2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile Heminaphthyldisulfonate

  • Compound Description: This compound acts as a Janus kinase (JAK) inhibitor and has potential applications in treating various diseases, including multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. It exists as a heminaphthyldisulfonate salt. []
  • Relevance: Similar to the target compound, this compound features a substituent directly attached to the azetidine nitrogen, specifically an ethylsulfonyl group. This structural parallel emphasizes the potential for modifying the azetidine nitrogen in 1-(Azetidin-3-yl)-4-methoxypiperidine sesquioxalate. []

{3-[4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)pyrazole-1-yl]-1-ethylsulfonyl-azetidine-3-yl}-acetonitrile Dichloroacetate

  • Compound Description: This compound is a dichloroacetate salt and functions as a selective Janus kinase 3 (JAK3) inhibitor. It holds promise for treating autoimmune diseases like rheumatoid arthritis, psoriatic arthritis, and juvenile arthritis. []
  • Relevance: This compound, like 1-(Azetidin-3-yl)-4-methoxypiperidine sesquioxalate, contains an azetidine ring. The variations in substituents attached to the azetidine ring highlight the possibility of modifying this scaffold to achieve different pharmacological activities. Specifically, the presence of a pyrazole ring linked to the azetidine in this compound differs from the 4-methoxypiperidine group in the target compound, illustrating the diversity in substituents possible at this position. []

{3-[(7H-PYRROLO[2,3-d]PYRIMIDIN-4-YL)AZOLYL]AZETIDIN-3-YL} ACETONITRILES

  • Compound Description: This group of compounds represents a class of Janus kinase (JAK) inhibitors. These compounds are structurally characterized by the presence of a {3-[(7H-pyrrolo[2,3-d]pyrimidin-4-yl)azolyl]azetidin-3-yl} acetonitrile core, with varying substituents (R1) attached to the azole ring. This class exhibits potential for treating autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, psoriatic arthritis, and juvenile arthritis. []
  • Relevance: Compounds within this class share the core azetidine ring with 1-(Azetidin-3-yl)-4-methoxypiperidine sesquioxalate. The presence of the acetonitrile group at the 3-position of the azetidine ring in this class, as opposed to the 4-methoxypiperidine substituent in the target compound, showcases the structural diversity possible at this position. Furthermore, the varying substituents (R1) on the azole ring of these compounds underscore the potential for further modification and fine-tuning of biological activity in molecules containing the azetidine core. []

2-(3-(Azetidin-1-yl)-2,2-difluoro-3-oxo-propyl)-3-chloro-6-(4-fluoro-3-methoxyphenyl)-4H-chromen-4-one

  • Compound Description: This compound acts as a potent and selective inhibitor of the enzyme phosphoinositide 3-kinase delta (PI3Kδ). It exhibits promising anti-inflammatory activity in both in vitro and in vivo models, suggesting potential for treating inflammatory and autoimmune diseases. []
  • Relevance: This compound shares the azetidine ring with 1-(Azetidin-3-yl)-4-methoxypiperidine sesquioxalate. The structural variations, particularly the substituents attached to the azetidine, highlight the versatility of this scaffold for drug design. The presence of a complex 2,2-difluoro-3-oxo-propyl-3-chloro-6-(4-fluoro-3-methoxyphenyl)-4H-chromen-4-one moiety attached to the azetidine nitrogen in this compound contrasts with the 4-methoxypiperidine group in the target compound, demonstrating the range of substituents that can be introduced at this position. []

Properties

CAS Number

1949816-53-8

Product Name

1-(Azetidin-3-yl)-4-methoxypiperidine sesquioxalate

IUPAC Name

1-(azetidin-3-yl)-4-methoxypiperidine;oxalic acid

Molecular Formula

C24H42N4O14

Molecular Weight

610.6 g/mol

InChI

InChI=1S/2C9H18N2O.3C2H2O4/c2*1-12-9-2-4-11(5-3-9)8-6-10-7-8;3*3-1(4)2(5)6/h2*8-10H,2-7H2,1H3;3*(H,3,4)(H,5,6)

InChI Key

HZJAZJSOGSKRKR-UHFFFAOYSA-N

SMILES

COC1CCN(CC1)C2CNC2.COC1CCN(CC1)C2CNC2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Canonical SMILES

COC1CCN(CC1)C2CNC2.COC1CCN(CC1)C2CNC2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.